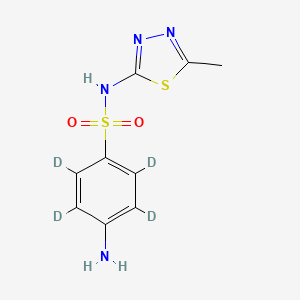

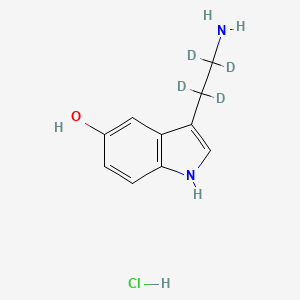

Sulfamethizole-D4

Übersicht

Beschreibung

Sulfamethizole-D4 is a useful research compound. Its molecular formula is C9H10N4O2S2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sulfamethizole-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfamethizole-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystallization Processes : Sulfamethizole has been crystallized using supercritical and liquid antisolvent processes. Research has shown that the crystallization process and conditions (like temperature, solvent type, and antisolvent injection rate) significantly affect the crystal habits and sizes of sulfamethizole particles (Yeo & Lee, 2004).

Inhibition of Metabolism of Other Drugs : Sulfamethizole has been found to influence the metabolism of drugs like diphenylhydantoin (DPH), tolbutamide, and warfarin. The study observed an increase in the half-life and a decrease in the metabolic clearance rate of these drugs during sulfamethizole treatment (Lumholtz et al., 1975).

Voltammetry and Amperometry Analysis : Research has developed methods for determining sulfamethizole on a carbon paste electrode in pharmaceutical and urine samples using differential pulse voltammetry and HPLC with amperometric detection (Dejmková et al., 2013).

Modified Sensor for Determination of Sulfamethizole : A study utilized modified carbon paste electrodes with Fe-doped ZnO nanorods as an efficient electrochemical sensor for determining sulfamethizole. The sensor showed improved anodic oxidation activity and enhancement in current response compared to the bare electrode (Meshki et al., 2015).

Photodegradation in Aquatic Environments : The photochemical fate of sulfamethizole in aquatic solutions was investigated, revealing that its photolysis rate depends on various factors like the heterocyclic R group and the pH of the solution. Sulfanilic acid was a common photolysis product observed for sulfamethizole (Boreen et al., 2004).

Tetrahydrobiopterin Biosynthesis Inhibition : A study found that sulfamethizole and other sulfa drugs inhibit the enzyme septiapterin reductase, which catalyzes the final step in tetrahydrobiopterin biosynthesis. This discovery provides insights into some of the central nervous system–related side effects associated with high-dose therapy of certain conditions like Pneumocystis pneumonia (Haruki et al., 2013).

Biodegradation by Cold-Adapted Bacteria : Sulfamethoxazole degradation by a cold-adapted bacterium Pseudomonas psychrophila HA-4 was studied. The bacterium uses sulfamethoxazole as its sole carbon and energy source and is efficient in degrading the antibiotic at low temperatures (Jiang et al., 2014).

Eigenschaften

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCAVUAMIDAGB-QFFDRWTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamethizole-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

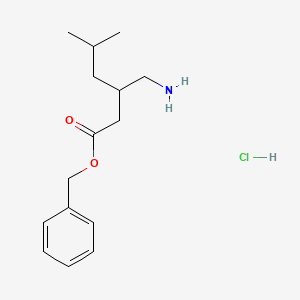

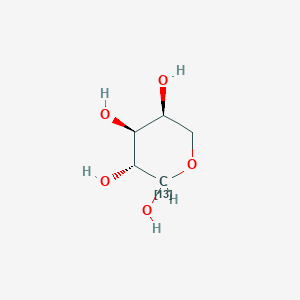

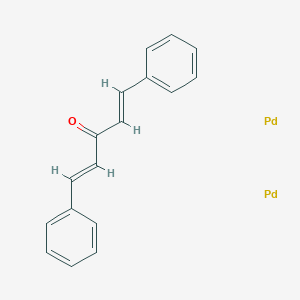

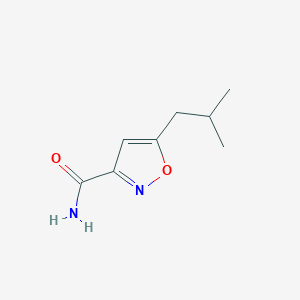

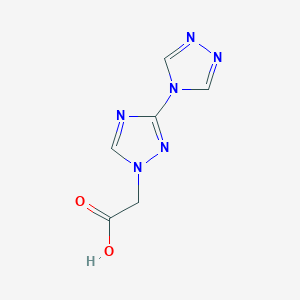

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[UL-13C6]glucose](/img/structure/B8084181.png)

![tert-butyl 2-(5-{4-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]phenyl}-1H-imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8084284.png)

![tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B8084292.png)

![1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B8084297.png)